molecular formula C30H29N3O5S B2405009 3-(3,4-dimethoxyphenyl)-2-(((2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)quinazolin-4(3H)-one CAS No. 1114878-64-6

3-(3,4-dimethoxyphenyl)-2-(((2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)quinazolin-4(3H)-one

Cat. No. B2405009
CAS RN: 1114878-64-6
M. Wt: 543.64
InChI Key: HTZJUIZGRFCIJA-UHFFFAOYSA-N
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Description

3-(3,4-dimethoxyphenyl)-2-(((2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C30H29N3O5S and its molecular weight is 543.64. The purity is usually 95%.
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Scientific Research Applications

Antioxidant and Cytotoxic Activity

Quinazolin-4(3H)-one derivatives have been synthesized and evaluated for their antioxidant and cytotoxic activities. These compounds have shown significant therapeutic properties, including high antioxidant activity and cytotoxicity against cancerous cell types, while maintaining high compatibility with normal cells. This dual activity makes them potential candidates for therapeutic applications in treating oxidative stress-related diseases and cancer (Pele et al., 2022).

Anti-inflammatory and Analgesic Properties

Novel derivatives of quinazolin-4(3H)-one have been created to explore their analgesic and anti-inflammatory activities. Some compounds in this category demonstrated promising results, showing significant analgesic and anti-inflammatory effects, which could be beneficial for developing new therapeutic agents for pain and inflammation management (Alagarsamy et al., 2011).

Antimicrobial Potential

Quinazolinone peptide derivatives have been synthesized and evaluated for their antimicrobial potential, showing moderate to significant activity against both Gram-positive and Gram-negative bacteria. This highlights the potential of quinazolin-4(3H)-one derivatives as promising antimicrobial agents, offering a basis for developing novel compounds to combat microbial resistance (Kapoor et al., 2017).

Corrosion Inhibition

Quinazolinone derivatives have also found application in the field of corrosion inhibition for mild steel in acidic media. Their effectiveness as corrosion inhibitors highlights their potential industrial applications, particularly in protecting metal surfaces from corrosive environments (Errahmany et al., 2020).

Anti-Tubercular Activity

Research into quinazolin-4-ones connected to 1,3-thiazole has revealed antibacterial action, with certain derivatives displaying potent anti-tubercular activity. These findings are crucial for the development of new treatments for tuberculosis, particularly in the face of increasing resistance to existing drugs (Nagaladinne et al., 2020).

properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-2-[[5-methyl-2-(4-propan-2-yloxyphenyl)-1,3-oxazol-4-yl]methylsulfanyl]quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H29N3O5S/c1-18(2)37-22-13-10-20(11-14-22)28-31-25(19(3)38-28)17-39-30-32-24-9-7-6-8-23(24)29(34)33(30)21-12-15-26(35-4)27(16-21)36-5/h6-16,18H,17H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTZJUIZGRFCIJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC=C(C=C2)OC(C)C)CSC3=NC4=CC=CC=C4C(=O)N3C5=CC(=C(C=C5)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H29N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

543.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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